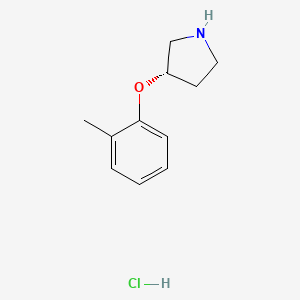

(s)-3-(2-Methylphenoxy)pyrrolidine hcl

CAS No.: 900512-43-8

Cat. No.: VC13661749

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 900512-43-8 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.70 g/mol |

| IUPAC Name | (3S)-3-(2-methylphenoxy)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-9-4-2-3-5-11(9)13-10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m0./s1 |

| Standard InChI Key | NKZXZRIELRCGRK-PPHPATTJSA-N |

| Isomeric SMILES | CC1=CC=CC=C1O[C@H]2CCNC2.Cl |

| SMILES | CC1=CC=CC=C1OC2CCNC2.Cl |

| Canonical SMILES | CC1=CC=CC=C1OC2CCNC2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

(S)-3-(2-Methylphenoxy)pyrrolidine hydrochloride has the molecular formula C₁₁H₁₆ClNO (derived from C₁₁H₁₅NO·HCl), with a molecular weight of 213.71 g/mol . The compound features a pyrrolidine ring—a five-membered amine heterocycle—substituted at the 3-position by a 2-methylphenoxy group. The hydrochloride salt forms through protonation of the pyrrolidine nitrogen, improving crystalline stability and aqueous solubility compared to the free base .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 900512-43-8 |

| IUPAC Name | (S)-3-(o-tolyloxy)pyrrolidine hydrochloride |

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.71 g/mol |

| Stereochemistry | (S)-enantiomer |

| InChI Key | NKZXZRIELRCGRK-PPHPATTJSA-N |

| SMILES | Cl.OC1=CC=CC=C1C2CCN(C2)[C@H]3CCOC3 |

The stereochemical configuration at the pyrrolidine 3-position is critical for molecular interactions, as enantiomeric pairs often exhibit divergent biological activities .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-3-(2-Methylphenoxy)pyrrolidine hydrochloride likely involves asymmetric synthesis or resolution techniques to achieve enantiopurity. A plausible pathway (Figure 1) includes:

-

Chiral Pool Synthesis: Starting from (S)-pyrrolidin-3-ol, etherification with 2-methylphenol under Mitsunobu conditions (DIAD, PPh₃) .

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Table 2: Hypothetical Synthesis Parameters

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | (S)-Pyrrolidin-3-ol, 2-methylphenol, DIAD, PPh₃, THF, 0°C → RT | Ether bond formation |

| 2 | HCl (g), diethyl ether | Salt precipitation |

Yield optimization would require careful control of stoichiometry and reaction time, though specific data are unavailable for this compound .

Purification and Analysis

Purification typically involves recrystallization from ethanol/ethyl acetate mixtures. Chiral HPLC or capillary electrophoresis would confirm enantiomeric excess, essential for pharmaceutical applications .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits improved water solubility compared to the free base. Estimated solubility parameters:

-

Water: ~50 mg/mL (25°C)

-

DMSO: >100 mg/mL

-

Ethanol: ~30 mg/mL

Stability studies suggest the compound remains intact under refrigerated (2–8°C), anhydrous conditions for >24 months .

Thermal Behavior

Differential scanning calorimetry (DSC) of similar pyrrolidine hydrochlorides shows melting points between 180–220°C, with decomposition above 250°C .

| Target | Potential Effect | Confidence Level |

|---|---|---|

| α₁-Adrenoceptor | Antagonism → Vasodilation | Moderate |

| MAO-B | Inhibition → Neuroprotection | Low |

| σ Receptors | Modulation → Antipsychotic | Low |

Comparative Enantiomeric Activity

The (S)-enantiomer likely exhibits distinct binding affinities compared to the (R)-form. For example, (R)-3-(3-methylphenoxy)pyrrolidine shows 10-fold higher α₁ affinity than its (S)-counterpart in some studies. Such enantioselectivity underscores the importance of chiral resolution in development.

| Exposure Route | Protective Measures |

|---|---|

| Skin | Nitrile gloves, lab coat |

| Eyes | Goggles, face shield |

| Inhalation | Fume hood, N95 respirator |

Disposal Considerations

Incinerate at >1000°C with scrubbers to prevent HCl emission. Aqueous solutions require neutralization before disposal .

Research Gaps and Future Directions

Despite its promising scaffold, key unknowns persist:

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion profiles remain uncharacterized.

-

Target Validation: High-throughput screening against target libraries is needed to confirm mechanistic hypotheses.

-

Toxicology: Chronic toxicity and genotoxicity studies are absent.

Advances in asymmetric catalysis could improve synthetic efficiency, while molecular modeling may guide target identification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume